molecular formula C5H14N2O2 B8701971 2,2'-(Methylenebis(oxy))diethanamine

2,2'-(Methylenebis(oxy))diethanamine

Cat. No.: B8701971
M. Wt: 134.18 g/mol
InChI Key: RNZADDREKMLIBY-UHFFFAOYSA-N
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Description

2,2’-(Methylenebis(oxy))diethanamine (CAS 230-115-3) is a bifunctional amine compound characterized by a central methylene group flanked by two ethanamine moieties connected via ether linkages. Its structure enables versatile applications in coordination chemistry, drug delivery systems, and polymer synthesis. Key uses include:

  • Coordination Chemistry: Serves as a precursor for synthesizing ligands in lanthanide complexes, enhancing denticity and stability .
  • Drug Delivery: Acts as a spacer in biotin derivatives and conjugated polymer nanoparticles (CPNs), improving aqueous solubility and siRNA delivery efficiency .
  • Antioxidant Activity: Derivatives like 2,2’-methylenebis(6-tert-butyl-4-methylphenol) exhibit potent antioxidant properties, used commercially to inhibit oxidative degradation .

Properties

Molecular Formula

C5H14N2O2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(2-aminoethoxymethoxy)ethanamine

InChI

InChI=1S/C5H14N2O2/c6-1-3-8-5-9-4-2-7/h1-7H2

InChI Key

RNZADDREKMLIBY-UHFFFAOYSA-N

Canonical SMILES

C(COCOCCN)N

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights :

  • All analogues share a bis-phenolic core, critical for binding cellular targets like autophagy regulators .
  • Substituents (methyl, tert-butyl, halogens) modulate solubility, metabolic stability, and membrane permeability .

Ethylene Glycol-Based Amines for Drug Delivery

Compounds with ethylene glycol spacers are widely used to enhance solubility in biomedical applications:

Compound Name Structure Key Applications Advantages Over 2,2’-(Methylenebis(oxy))diethanamine Reference
2,2’-(Ethylenedioxy)bis(ethylamine) Ethylene glycol chain with terminal amines siRNA delivery, polymer crosslinking Higher flexibility and biocompatibility
3,6-Dioxaoctane-1,8-diamine Longer ethylene glycol chain (3 oxygens) Solubilizing pterin-based fluorescent probes Improved aqueous solubility for hydrophobic payloads

Key Differences :

  • Chain Length : Longer ethylene glycol chains (e.g., 3,6-dioxaoctane-1,8-diamine) offer better solubility but may reduce ligand binding efficiency in coordination complexes .
  • Terminal Groups : 2,2’-(Methylenebis(oxy))diethanamine’s ether-oxygen-rich structure provides stronger hydrogen-bonding capacity compared to purely alkyl-linked amines .

Bisphenolic Antioxidants

Bisphenol antioxidants vary in substituent patterns, affecting biological activity:

Compound Name Substituents Antioxidant Efficacy (IC50)* Toxicity Profile Reference
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) tert-butyl (C-6), methyl (C-4) 12 µM Low acute toxicity; used in commercial plastics .
4,4’-Butylidenebis(3-methyl-6-tert-butylphenol) tert-butyl (C-6), methyl (C-3) 18 µM Reduces prothrombin levels in rats at high doses .
4,4’-Methylenebis(2,6-di-tert-butylphenol) tert-butyl (C-2, C-6) 25 µM Minimal impact on blood coagulation .

*IC50: Concentration required for 50% radical scavenging.

Structural-Activity Relationship :

  • Substituent Position: Methyl groups at C-4 (vs. C-3) enhance steric protection of phenolic hydroxyls, improving radical scavenging .
  • Bulkiness : tert-butyl groups increase lipid solubility but may hinder cellular uptake in hydrophilic environments .

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